1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
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Description
1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Copper(II)-Catalyzed Oxidation : A notable application involves the synthesis of H-pyrazolo[5,1-a]isoquinolines through a copper(II)-catalyzed oxidation process. This multicomponent reaction involves 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine, generating unexpected products under mild conditions (Li & Wu, 2011).
Biological Activities : Another study disclosed an efficient multicomponent reaction generating diverse H-pyrazolo[5,1-a]isoquinolines. Preliminary biological assays revealed that some compounds exhibit promising activities as inhibitors for CDC25B, TC-PTP, and PTP1B, indicating potential therapeutic applications (Chen & Wu, 2010).
Antimicrobial and Anticancer Applications
Antimicrobial Evaluation : Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety were synthesized and evaluated for antimicrobial activities. Several derivatives showed activity exceeding that of reference drugs, highlighting their potential as antimicrobial agents (Alsaedi et al., 2019).
Anticancer Activity : Compounds synthesized from N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) were evaluated for in vitro anticancer activity against the human breast cancer cell line MCF7. Some compounds, notably one with IC(50) value 19.36 µM, showed significant cytotoxic activity, suggesting potential for anticancer drug development (Ghorab et al., 2012).
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-25-14-19(13-24-25)22-16-26(15-18-5-3-4-6-21(18)22)23(27)12-9-17-7-10-20(11-8-17)30(2,28)29/h3-8,10-11,13-14,22H,9,12,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOPFETUCQOYIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CCC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.